molecular formula C10H6N2O3S B13211961 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B13211961
M. Wt: 234.23 g/mol
InChI Key: UQJOQWZHZFTAAI-UHFFFAOYSA-N
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Description

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a formyl group and at the 3-position with a 6-nitropyridinyl moiety. This structure combines electron-deficient aromatic systems (nitropyridine) with a reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science. The nitro group enhances electrophilicity, facilitating nucleophilic substitutions or cyclization reactions, while the aldehyde enables condensation reactions for synthesizing Schiff bases or chalcone derivatives.

Properties

Molecular Formula

C10H6N2O3S

Molecular Weight

234.23 g/mol

IUPAC Name

3-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H6N2O3S/c13-6-9-8(3-4-16-9)7-1-2-10(11-5-7)12(14)15/h1-6H

InChI Key

UQJOQWZHZFTAAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=C(SC=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde functional group (-CHO) at the 2-position of the thiophene ring undergoes oxidation to form a carboxylic acid derivative. This reaction is typically catalyzed by strong oxidizing agents:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline conditions, chromium-based oxidizers.

  • Product : 3-(6-Nitropyridin-3-yl)thiophene-2-carboxylic acid.

  • Mechanism : The aldehyde is converted to a carboxyl group via an intermediate geminal diol in acidic conditions.

Nucleophilic Substitution at the Nitropyridine Moiety

The nitro group on the pyridine ring participates in nucleophilic aromatic substitution (NAS) reactions under specific conditions:

  • Reagents : Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents (DMF, DMSO).

  • Product : 3-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde or thioether derivatives.

  • Conditions : Elevated temperatures (80–120°C) and catalytic bases (e.g., K₂CO₃).

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 5-position:

Reaction TypeReagentsProductYield
NitrationHNO₃/H₂SO₄3-(6-Nitropyridin-3-yl)-5-nitrothiophene-2-carbaldehyde60–75%
SulfonationSO₃/H₂SO₄5-Sulfo-3-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde45–55%

Condensation Reactions Involving the Aldehyde Group

The aldehyde group participates in condensation reactions to form Schiff bases or heterocyclic systems:

  • With Primary Amines :

    • Reagents : Aniline, hydrazines.

    • Product : Imines or hydrazones (e.g., R N CH thiophene pyridine \text{R N CH thiophene pyridine }
      ) .

    • Conditions : Room temperature in ethanol or methanol .

  • Knoevenagel Condensation :

    • Reagents : Malononitrile, active methylene compounds.

    • Product : Gem-dicyanovinyl derivatives (e.g., 2-(dicyanomethylene)-3-(6-nitropyridin-3-yl)thiophene) .

    • Catalyst : Piperidine or ammonium acetate .

Reduction of the Nitro Group

The nitro group on the pyridine ring can be selectively reduced to an amine:

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Sn/HCl.

  • Product : 3-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde.

  • Conditions : Ambient pressure, 25–50°C.

Cyclization Reactions

The compound serves as a precursor in the synthesis of fused heterocycles:

  • With Thioureas :

    • Reagents : Thiourea, KOH.

    • Product : Thieno[2,3-d]pyrimidine derivatives .

    • Conditions : Ethanol reflux, 6–8 hours .

Key Structural and Reactivity Data

PropertyValueSource
Molecular FormulaC₁₀H₆N₂O₃S
Molecular Weight234.23 g/mol
IUPAC Name3-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde
Dominant Reactivity SitesAldehyde (-CHO), nitro (-NO₂), thiophene ring

Scientific Research Applications

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Benzo[b]thiophene-2-carbaldehyde Derivatives

Compounds like 5-Methoxybenzo[b]thiophene-2-carbaldehyde (CAS: 622864-56-6) share the thiophene-carbaldehyde backbone but incorporate a fused benzene ring and methoxy substituent. These modifications increase lipophilicity and alter electronic properties, enhancing anticancer activity. For instance, benzo[b]thiophene-2-carbaldehyde derivatives exhibited GI50 values as low as 28 nM against breast cancer cell lines, outperforming their 3-carbaldehyde counterparts .

Thiophene-2-carbaldehyde Oximes

(E)-3-((E)-4-chlorostyryl)thiophene-2-carbaldehyde oxime and related oxime derivatives demonstrate the role of aldehyde functionalization. These compounds showed cholinesterase inhibition (IC50: 1.2–4.7 µM) and CNS activity, attributed to the oxime group’s ability to chelate metals or interact with enzyme active sites .

Thieno[3,4-b]thiophene-2-carbaldehyde

This derivative, used in optoelectronic materials, features an extended conjugated system due to fused thiophene rings. Bromination at the 4,6-positions (e.g., 4,6-Dibromothieno[3,2-c]thiophene-2-carbaldehyde) further tunes electronic properties for applications in organic photovoltaics .

Anticancer Potency

  • 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde: Limited direct data, but nitro groups in analogous compounds (e.g., nitropyridine derivatives) are associated with DNA intercalation or topoisomerase inhibition.
  • Benzo[b]thiophene-2-carbaldehyde analogs : Exhibited GI50 values of 28–269 nM against breast cancer cells (MCF-7, MDA-MB-231), superior to 3-carbaldehyde isomers due to optimized steric and electronic interactions .
  • Chalcone derivatives : (E)-3-(Thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrated herbicidal activity, highlighting the role of the thiophene-aldehyde scaffold in agrochemical design .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Structural Features
3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde Not reported Likely polar aprotic solvents Nitropyridine, aldehyde
5-Methoxybenzo[b]thiophene-2-carbaldehyde Not reported DMSO, DMF Methoxy, fused benzene-thiophene
Thieno[3,4-b]thiophene-2-carbaldehyde Not reported Chloroform, THF Fused thiophene rings
3-(Hydroxymethyl)thiophene-2-carbaldehyde Not reported Methanol, water Hydroxymethyl substituent

Crystallographic studies of 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde revealed a dihedral angle of 65.1° between thiophene rings and intermolecular C–H···O interactions, influencing packing and stability . Such data suggest that 3-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde may exhibit similar intermolecular interactions, affecting its crystallinity and solubility.

Biological Activity

3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring fused with a nitropyridine moiety, which is known to enhance its reactivity and biological profile. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.

  • Molecular Formula : C10H8N2O2S
  • Molecular Weight : 220.25 g/mol
  • IUPAC Name : 3-(6-nitropyridin-3-yl)thiophene-2-carbaldehyde
  • Structure :

    Chemical Structure (Placeholder for chemical structure)

Antimicrobial Activity

Research indicates that compounds containing nitro and thiophene groups exhibit significant antimicrobial properties. A study assessing various substituted thiophenes found that certain derivatives demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were recorded, showcasing the effectiveness of these compounds against pathogens like E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde12.56.25
Nitrothiophene Derivative105

Anticancer Activity

The anticancer potential of 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde has been explored through various in vitro studies. A notable investigation evaluated its cytotoxic effects on human cancer cell lines, including colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The compound exhibited a significant reduction in cell viability, indicating potent anticancer activity .

Cell LineIC50 (µM)
HTC-11615
HepG-212

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The nitro group is believed to facilitate electron transfer processes, while the thiophene ring can participate in π-stacking interactions with DNA or proteins. This dual action may disrupt cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of several nitro-substituted thiophenes against E. coli and Candida albicans. The findings suggested that the presence of the nitro group significantly enhanced the antimicrobial potency of the thiophene derivatives .
  • Cytotoxicity Assessment : In a recent study, a series of thiophene derivatives, including 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde, were tested against various cancer cell lines using an MTT assay. The results indicated that this compound had superior cytotoxic effects compared to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(6-Nitropyridin-3-yl)thiophene-2-carbaldehyde?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formylation of thiophene derivatives and (2) functionalization of the pyridine ring.
  • Thiophene Formylation : The Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is effective for introducing the carbaldehyde group at the thiophene C2 position, as demonstrated in analogous syntheses of thiophene-2-carbaldehyde derivatives .
  • Pyridine Nitration : Nitration at the pyridine C6 position can be achieved using mixed acid (HNO₃/H₂SO₄), with regioselectivity controlled by electronic effects of existing substituents .
  • Coupling Strategies : Suzuki-Miyaura cross-coupling may link the nitropyridinyl and thiophene-carbaldehyde moieties, leveraging palladium catalysts and optimized reaction conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for confirming the structure, particularly the aldehyde proton (δ ~9.8–10.2 ppm) and nitro-group effects on aromatic proton shifts .
  • FT-IR : The aldehyde C=O stretch (~1680–1720 cm⁻¹) and nitro-group vibrations (~1520–1350 cm⁻¹) provide functional group validation .
  • X-ray Crystallography : Single-crystal analysis resolves molecular geometry and confirms regiochemistry, as seen in related nitrothiophene and pyridine systems .
  • HRMS : Validates molecular weight and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The nitro group is strongly electron-withdrawing, polarizing the pyridine ring and directing electrophilic substitution to meta positions. This effect can be quantified via:
  • DFT Calculations : To map electron density distributions and predict sites for further functionalization (e.g., halogenation or cross-coupling) .
  • Electrochemical Studies : Cyclic voltammetry reveals reduction potentials associated with the nitro group, informing its role in charge-transfer applications .
  • Reactivity Profiling : Nitro groups enhance susceptibility to nucleophilic aromatic substitution, enabling transformations like nitro-to-amine reduction using Pd/C or Fe/HCl .

Q. What strategies address contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or polymorphism. Resolution strategies include:
  • Variable-Temperature NMR : To detect conformational changes or equilibria in solution .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic forms .
  • Computational Modeling : Overlay DFT-optimized structures with crystallographic data to validate stereoelectronic effects .

Q. How can this compound be utilized in designing covalent organic frameworks (COFs) for photocatalysis?

  • Methodological Answer : The aldehyde group enables Schiff-base condensation with amines (e.g., TAPT) to construct COFs. Key considerations:
  • Asymmetric Electron Distribution : The nitro-pyridine/thiophene-carbaldehyde system creates localized electron-deficient regions, enhancing O₂ adsorption and photocatalytic H₂O₂ production .
  • Photophysical Tuning : UV-vis and photoluminescence spectroscopy assess bandgap modifications, while transient absorption spectroscopy probes charge-carrier dynamics .
  • Microreactor Integration : Flow systems improve mass transfer and scalability, as demonstrated in photocatalytic thiophene derivative coupling .

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